N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLOCNSUEBLJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(pyrrolidin-2-yl)aniline Intermediate
A common approach to prepare the pyrrolidin-2-yl substituted aniline involves the formation of an aniline derivative bearing a pyrrolidine ring at the para position. This can be achieved by:
- Starting from 2-nitroaniline derivatives which are converted into pyrrolidin-2,5-dione intermediates through reaction with anhydrides and acid catalysts (e.g., acetic acid and sulfuric acid), followed by reduction steps to yield 2-(pyrrolidin-1-yl)aniline derivatives.
- The pyrrolidin-2-yl ring may be introduced via nucleophilic substitution or cyclization reactions involving appropriate precursors.
N,N-Dimethylation of the Aniline Nitrogen
The N,N-dimethylation step is critical to obtain the dimethylamino functionality on the aniline nitrogen. This is commonly performed by:
- Treating the 2-(pyrrolidin-1-yl)aniline intermediate with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at low temperature (0 °C) to deprotonate the amine.
- Subsequent addition of methyl iodide (CH3I) dropwise to methylate the amine nitrogen, converting it into the N,N-dimethyl derivative.
- The reaction mixture is then warmed to room temperature and stirred until completion, followed by quenching with ethanol and purification by flash column chromatography to isolate the pure this compound product.
Purification Techniques
- Flash column chromatography on silica gel is the preferred purification method, typically using ethyl acetate/petroleum ether mixtures as eluents.
- Preparative high-performance liquid chromatography (HPLC) is also employed for purification when high purity is required, especially after subsequent functionalization reactions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of pyrrolidin-2,5-dione intermediate | 2-nitroaniline + anhydride + acetic acid + sulfuric acid | 45–60 °C | 30–45 min | 35 | Slurry formation, recrystallization |
| Reduction to 2-(pyrrolidin-1-yl)aniline | Reduction conditions (not specified) | - | - | 40 | Followed by purification |
| N,N-Dimethylation of aniline nitrogen | NaH in THF, then CH3I addition | 0 °C to RT | Until completion | 48 | Quenched with EtOH, flash chromatography |
| Final purification | Flash chromatography or preparative HPLC | Ambient | Variable | - | Purity >95% typically achieved |
Research Findings and Notes
- The N,N-dimethylation step is sensitive to reaction temperature and stoichiometry of methyl iodide to avoid over-alkylation or side reactions.
- The pyrrolidin-2-yl substituent imparts steric and electronic effects that can influence the reactivity of the aniline nitrogen, requiring careful control of reaction conditions.
- The synthetic route is adaptable for isotopically labeled derivatives by using deuterated reagents in the methylation step, as demonstrated in related studies.
- Characterization data such as ^1H NMR spectra confirm the successful introduction of the dimethylamino group and pyrrolidine ring, with distinctive chemical shifts corresponding to methyl protons and ring methylene protons.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Material | 2-nitroaniline derivatives |
| Key Intermediate | 1-(2-nitrophenyl)pyrrolidine-2,5-dione |
| Dimethylation Reagents | Sodium hydride (NaH), methyl iodide (CH3I) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Purification | Flash column chromatography, preparative HPLC |
| Typical Yield | 35–48% for intermediate and final steps |
| Reaction Monitoring | Thin-layer chromatography (TLC) |
| Characterization Techniques | NMR spectroscopy, chromatographic purity analysis |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitro and halogenated derivatives of the compound.
Scientific Research Applications
N,N-dimethyl-4-(pyrrolidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring enhances its binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Aromatic Amines with Heterocyclic Moieties
Compounds with heterocyclic substituents on the N,N-dimethylaniline backbone exhibit diverse properties depending on the attached moiety:
- N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Structure: Pyrimidoindazole ring at the para position. Properties: Fluorescence quantum yield of 0.068 (highest among synthesized derivatives), with absorption (Λmax) at 359 nm and emission at 465 nm . Applications: Potential use in optoelectronic materials or bioimaging due to its fluorescence .
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline
N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e)
Fluorescent Derivatives
Fluorescence properties vary significantly with substituent electronic effects:
- DSTBPin : Contains a boronate ester for H₂O₂ sensing, demonstrating how electron-withdrawing groups tune reactivity .
- PADA : Azo-based derivative (CAS: 60-11-7) used in pH indicators, illustrating the versatility of N,N-dimethylaniline derivatives .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyrrolidine ring that enhances its chemical stability and biological activity. The compound's structure is characterized by:
- Dimethylamino Group : Provides electron-donating properties.
- Pyrrolidine Ring : Contributes to unique interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial and antifungal activities. Its mechanism may involve binding to specific receptors or enzymes, thereby modulating their functions. Research shows that the compound can inhibit the growth of various pathogens, making it a candidate for further exploration in medicinal applications.
Neurotransmitter Modulation
The compound has been investigated for its potential role in modulating neurotransmitter systems. It appears to interact with specific receptors involved in neurotransmission, which could lead to therapeutic applications in treating neurological disorders. For instance, studies suggest that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various molecular targets. The binding affinity of this compound towards specific enzymes and receptors is enhanced by the presence of the pyrrolidine ring, allowing for more effective modulation of biological pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-dimethyl-4-(2-pyrrolidinyl)aniline | Contains a pyrrolidine ring | Enhanced binding specificity |
| N,N-dimethyl-4-(2-piperidinyl)aniline | Contains a piperidine ring | Different steric effects |
| N,N-dimethyl-4-(2-morpholinyl)aniline | Contains a morpholine ring | Oxygen atom alters reactivity |
The presence of the pyrrolidine structure in this compound contributes significantly to its stability and interaction with biological targets compared to these similar compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its pharmacological potential. One study highlighted its effectiveness against specific bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents .
Another study investigated its effects on neurotransmitter systems, revealing that the compound could enhance serotonin release in vitro, suggesting potential benefits in treating mood disorders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
